molecular formula C8H9NO3 B6162883 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol CAS No. 152895-57-3

2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol

Cat. No.: B6162883
CAS No.: 152895-57-3
M. Wt: 167.2
InChI Key:
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Description

2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol, also known as 2,3-dioxo-2H,3H-[1,4]dioxinopyridin-3-ylmethanol, is a member of the dioxinopyridine family of compounds. It is a heterocyclic, aromatic compound with a molecular formula of C7H5NO3. It has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.

Scientific Research Applications

2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol,3H-[1,4]dioxinopyridin-3-ylmethanol has been studied for its potential applications in the synthesis of pharmaceuticals. It has been used as a building block in the synthesis of a variety of compounds, including 1-methyl-2-amino-3-phenyl-4-oxo-5-pyridin-3-yl-1H-pyrrole-2-carbonitrile, a compound with potential anti-inflammatory activity. It has also been used as a precursor in the synthesis of a variety of other compounds, including 1-methyl-2-amino-3-phenyl-4-oxo-5-pyridin-3-yl-1H-pyrrole-2-carbonitrile, a compound with potential anticonvulsant activity.

Mechanism of Action

The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol,3H-[1,4]dioxinopyridin-3-ylmethanol is not yet fully understood. It is believed that the compound acts as an agonist at certain receptor sites in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound,3H-[1,4]dioxinopyridin-3-ylmethanol has been studied for its potential effects on the body. It has been shown to have anti-inflammatory, anticonvulsant, and antioxidant properties. It has also been shown to have potential anti-cancer activity. In addition, it has been shown to have potential anti-diabetic activity, as well as potential anti-bacterial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol,3H-[1,4]dioxinopyridin-3-ylmethanol in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively non-toxic and does not require the use of hazardous chemicals. The main limitation of using this compound in laboratory experiments is its lack of specificity. It is not specific to any particular receptor or target, which can make it difficult to study its effects in detail.

Future Directions

Future research on 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol,3H-[1,4]dioxinopyridin-3-ylmethanol should focus on understanding its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research should be conducted to determine the compound's potential effects on various biochemical and physiological processes. Additionally, research should focus on developing more specific methods of synthesizing the compound, as well as on developing methods to improve its specificity. Finally, research should focus on exploring the potential of using the compound in the development of novel therapeutic agents.

Synthesis Methods

2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol,3H-[1,4]dioxinopyridin-3-ylmethanol can be synthesized through a variety of methods, such as the Pd-catalyzed coupling reaction of aryl halides and 2-aminopyridine, the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl 3-methoxycarbonyl-2-oxopropylidene-1-carboxylate, the reaction of methyl 2-aminopyridine-3-carboxylate with ethyl 3-methoxycarbonyl-2-oxopropylidene-1-carboxylate, and the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl 3-methoxycarbonyl-2-oxopropylidene-1-carboxylate.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol involves the conversion of a pyridine derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloropyridine", "sodium hydroxide", "hydrogen peroxide", "methanol", "acetic acid", "sodium borohydride", "acetic anhydride", "triethylamine", "1,4-dioxane" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with sodium hydroxide and hydrogen peroxide in methanol to form 2-hydroxy-3-pyridinemethanol.", "Step 2: 2-hydroxy-3-pyridinemethanol is reacted with acetic anhydride and triethylamine in acetic acid to form 2-acetoxy-3-pyridinemethanol.", "Step 3: 2-acetoxy-3-pyridinemethanol is reacted with sodium borohydride in methanol to form 2-hydroxy-3-pyridinemethanol.", "Step 4: 2-hydroxy-3-pyridinemethanol is reacted with 1,4-dioxane in the presence of a catalyst to form 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol." ] }

152895-57-3

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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